molecular formula C9H6N2 B12516819 Cyclopropa[E]pyrido[1,2-A]pyrazine CAS No. 675843-18-2

Cyclopropa[E]pyrido[1,2-A]pyrazine

Cat. No.: B12516819
CAS No.: 675843-18-2
M. Wt: 142.16 g/mol
InChI Key: XRJNTMZUYPSJGF-UHFFFAOYSA-N
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Description

Cyclopropa[E]pyrido[1,2-A]pyrazine is a heterocyclic compound that features a fused ring system combining a cyclopropane ring, a pyridine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropa[E]pyrido[1,2-A]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrazine derivatives under specific conditions. For instance, the reaction may involve the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropa[E]pyrido[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or altered functional groups.

Scientific Research Applications

Cyclopropa[E]pyrido[1,2-A]pyrazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropa[E]pyrido[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. detailed studies on the exact molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Cyclopropa[E]pyrido[1,2-A]pyrazine can be compared with other similar compounds, such as:

    Pyridazine: Another heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.

    Pyrrolo[1,2-a]pyrazine: A compound with a fused pyrrole and pyrazine ring system.

Properties

CAS No.

675843-18-2

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

1,5-diazatricyclo[5.4.0.02,4]undeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C9H6N2/c1-2-4-11-7(3-1)6-10-8-5-9(8)11/h1-6H

InChI Key

XRJNTMZUYPSJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C3C=C3N2C=C1

Origin of Product

United States

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